molecular formula C9H15Cl2N3O B1528124 4-amino-N-(pyridin-4-yl)butanamide dihydrochloride CAS No. 1374408-07-7

4-amino-N-(pyridin-4-yl)butanamide dihydrochloride

Cat. No. B1528124
M. Wt: 252.14 g/mol
InChI Key: UDBIZDAIJZCSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(pyridin-4-yl)butanamide dihydrochloride, also known as 4-APB, is an organic compound that is widely used in scientific research. It is a derivative of pyridine and has a molecular weight of 225.7 g/mol. It is a white powder that is soluble in water and ethanol. 4-APB is used in a variety of laboratory experiments and has a number of biochemical and physiological effects.

Scientific Research Applications

Application 1: Non-linear Optics

  • Scientific Field: Material Science, Optics .
  • Summary of the Application: The compound N-(pyridin-4-yl)pyridin-4-amine and its derivatives were studied for their potential use in non-linear optics . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
  • Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
  • Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Application 2: Neuroprotective Agents

  • Scientific Field: Neuroscience, Pharmacology .
  • Summary of the Application: A compound based on a 5-(4-Pyridinyl)-1,2,4-triazole scaffold was discovered to have neuroprotective properties . This compound displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia .
  • Methods of Application: The compound was evaluated for its ability to prevent the fibrillization process using light scattering and a ThT binding assay .
  • Results or Outcomes: The compound has been shown to slightly reduce the α-syn aggregation .

Application 3: Layered Materials

  • Scientific Field: Material Science .
  • Summary of the Application: The compound N-(pyridin-4-yl)pyridin-4-amine and its derivatives were studied for their potential use in layered materials . These materials are of great interest for various applications due to their unique properties .
  • Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
  • Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Application 4: Parkinson’s Disease Treatment

  • Scientific Field: Neuroscience, Pharmacology .
  • Summary of the Application: A compound based on a 5-(4-Pyridinyl)-1,2,4-triazole scaffold was discovered to have neuroprotective properties . This compound displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia .
  • Methods of Application: The compound was evaluated for its ability to prevent the fibrillization process using light scattering and a ThT binding assay .
  • Results or Outcomes: The compound has been shown to slightly reduce the α-syn aggregation .

Application 5: Nanocatalyst for Green Synthesis

  • Scientific Field: Green Chemistry, Nanotechnology .
  • Summary of the Application: Fe3O4-supported N-pyridin-4-amine-grafted graphene oxide was used as an efficient and magnetically separable novel nanocatalyst for green synthesis of 4H-chromenes and dihydropyrano [2,3-c]pyrazole derivatives in water .
  • Methods of Application: The synthesized nanofilms were characterized by scanning electron microscopy, powder X-ray diffraction analysis, Fourier-transform infrared spectroscopy, energy-dispersive X-ray spectroscopy, vibrating-sample magnetometry, and elemental analysis .
  • Results or Outcomes: The prepared magnetic amine-functionalized graphene oxide exhibited high catalytic activity for one-pot three-component synthesis of dihydropyrano [2,3-c]pyrazole and tetrahydrobenzo [b]pyran (4H-chromene) derivatives . The catalyst could be easily separated by magnetic decantation and reused for six cycles without significant loss of catalytic activity .

Application 6: Intramolecular Charge-Transfer Enhancement

  • Scientific Field: Material Science .
  • Summary of the Application: The compound N-(pyridin-4-yl)pyridin-4-amine and its derivatives were studied for their potential use in intramolecular charge-transfer enhancement . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
  • Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
  • Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

properties

IUPAC Name

4-amino-N-pyridin-4-ylbutanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c10-5-1-2-9(13)12-8-3-6-11-7-4-8;;/h3-4,6-7H,1-2,5,10H2,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBIZDAIJZCSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(pyridin-4-yl)butanamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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